molecular formula C7H3N3S B13028546 Benzo[d][1,2,3]thiadiazole-5-carbonitrile

Benzo[d][1,2,3]thiadiazole-5-carbonitrile

Cat. No.: B13028546
M. Wt: 161.19 g/mol
InChI Key: WJQWYTBHRJGWRK-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazole-5-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its electron-withdrawing properties, making it a valuable component in various organic optoelectronic materials. Its unique structure allows it to participate in a range of chemical reactions, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,2,3]thiadiazole-5-carbonitrile typically involves the cyanation of 4-bromobenzo[d][1,2,3]thiadiazole. This reaction is carried out using copper(I) cyanide in dimethylformamide (DMF) as the solvent. The reaction conditions are carefully controlled to ensure the successful formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: Benzo[d][1,2,3]thiadiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Copper(I) Cyanide: Used in the cyanation reaction.

    Palladium Catalysts: Employed in cross-coupling and direct arylation reactions.

    Dimethylformamide (DMF): A common solvent for these reactions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Benzo[d][1,2,3]thiadiazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzo[d][1,2,3]thiadiazole-5-carbonitrile exerts its effects is primarily related to its electron-withdrawing properties. This compound can stabilize negative charges and facilitate intramolecular charge transfer, which is crucial in the design of organic electronic materials. The molecular targets and pathways involved include interactions with various electron-rich species, leading to the formation of stable complexes and enhanced electronic properties .

Comparison with Similar Compounds

    Benzo[c][1,2,5]thiadiazole: Another heterocyclic compound with similar electron-withdrawing properties.

    4,7-Dibromobenzo[d][1,2,3]thiadiazole: A derivative used in cross-coupling reactions.

    Benzo[d]thiazole: A related compound with sulfur and nitrogen atoms in its structure.

Uniqueness: Benzo[d][1,2,3]thiadiazole-5-carbonitrile is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct electronic properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

1,2,3-benzothiadiazole-5-carbonitrile

InChI

InChI=1S/C7H3N3S/c8-4-5-1-2-7-6(3-5)9-10-11-7/h1-3H

InChI Key

WJQWYTBHRJGWRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)N=NS2

Origin of Product

United States

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